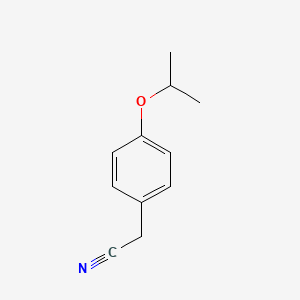 2-(Dimetilamino)etilamina CAS No. 85053-37-8"
>
2-(Dimetilamino)etilamina CAS No. 85053-37-8"
>
2-(Dimetilamino)etilamina
Descripción general
Descripción
2-(Dimethylamino)ethylamine: is a chemical compound with the molecular formula C7H18N2. It is also known by its IUPAC name, N’,N’-dimethyl-N-propan-2-ylethane-1,2-diamine . This compound is a useful research chemical, particularly in the preparation of tetracyclic indoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(Dimethylamino)ethylamine is used as a building block in the synthesis of more complex molecules, such as tetracyclic indoles .
Biology and Medicine: This compound is studied for its potential biological activity and its role in the development of pharmaceuticals. It may act as a precursor for drugs targeting specific biological pathways .
Industry: In industrial applications, 2-(Dimethylamino)ethylamine is used in the production of polymers and other materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-(Dimethylamino)ethylamine, also known as Deanol It has been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
It is known to form a quadridentate ligand, which is majorly used in atom transfer radical polymerization (atrp) . It is a hexamethyl derivative of (2-aminoethyl)amine .
Biochemical Pathways
It is known that it forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
Pharmacokinetics
It is known to be miscible with water , suggesting that it may have good bioavailability.
Result of Action
It has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia , suggesting that it may have neuroprotective or neuromodulatory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of dimethylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2-(Dimethylamino)ethylamine may involve more complex processes, including the use of advanced catalytic systems and continuous flow reactors to enhance yield and purity. The exact methods can vary depending on the manufacturer and the specific application of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dimethylamino)ethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve halogenating agents and acidic or basic catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides , while reduction could produce secondary amines .
Comparación Con Compuestos Similares
- N,N-Dimethyl-1,2-ethanediamine
- N-Isopropyl-1,2-ethanediamine
- N,N-Dimethyl-N’-isopropyl-1,2-ethanediamine
Uniqueness: What sets 2-(Dimethylamino)ethylamine apart from these similar compounds is its unique combination of dimethylamino and isopropyl groups, which confer specific chemical and physical properties. These properties make it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Propiedades
IUPAC Name |
N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2)8-5-6-9(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRMANJAMOFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588162 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85053-37-8 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)ethyl](propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)






